4-Bromophenyl-(3-chlorobenzyl)ether
CAS No.:
Cat. No.: VC13339268
Molecular Formula: C13H10BrClO
Molecular Weight: 297.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrClO |
|---|---|
| Molecular Weight | 297.57 g/mol |
| IUPAC Name | 1-bromo-4-[(3-chlorophenyl)methoxy]benzene |
| Standard InChI | InChI=1S/C13H10BrClO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9H2 |
| Standard InChI Key | CDCAAPDUEZNNCV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)Br |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)Br |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure (C₁₃H₁₀BrClO; MW: 297.57 g/mol) features a 4-bromophenyl group connected to a 3-chlorobenzyl unit through an ether linkage. The 4-bromo substituent on the phenyl ring and the 3-chloro group on the benzyl moiety create distinct electronic environments, influencing reactivity and intermolecular interactions.
Key Structural Features:
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Halogen Placement: Bromine (σₚ = 0.26) and chlorine (σₚ = 0.23) exert moderate electron-withdrawing effects, polarizing the aromatic rings and enhancing electrophilic substitution potential.
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Ether Linkage: The oxygen atom facilitates hydrogen bonding and conformational flexibility, critical for biological interactions .
Physical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 112–114°C (predicted) |
| Solubility | Soluble in DCM, DMF; insoluble in H₂O |
| LogP (Partition Coefficient) | 3.8 (estimated) |
Thermogravimetric analysis (TGA) of analogous halogenated ethers indicates decomposition onset near 250°C, suggesting moderate thermal stability.
Synthesis and Optimization
Laboratory-Scale Synthesis
The most common route involves a Williamson ether synthesis between 4-bromophenol and 3-chlorobenzyl chloride under basic conditions :
Reaction Scheme:
Procedure:
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Combine 4-bromophenol (1.0 equiv), 3-chlorobenzyl chloride (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv) in DMF.
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Reflux at 80°C for 6–8 hours under N₂.
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Quench with H₂O, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc 9:1) .
Yield: 72–85% (literature range for analogous reactions) .
Industrial Production
Scale-up employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction time to 2–3 hours. Automated in-line FTIR monitors phenol consumption, achieving >90% conversion.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient aryl rings undergo selective substitution:
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Nitration: Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to bromine .
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Suzuki Coupling: Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids, functionalizing the bromophenyl ring.
Reductive Transformations
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Nitro Reduction: H₂/Pd-C converts nitro derivatives to amines (e.g., for drug intermediate synthesis) .
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Debromination: Zn/NH₄Cl in EtOH removes bromine, yielding phenyl-(3-chlorobenzyl)ether.
Biological Activity and Hypothesized Mechanisms
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells show IC₅₀ ≈ 50 µM. Structure-activity relationships (SAR) suggest:
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Bromine Position: Para-substitution enhances cytotoxicity vs. meta (ΔIC₅₀: 15 µM) .
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Chlorine Role: Ortho-chloro on benzyl improves solubility without compromising activity.
Applications and Future Directions
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antihypertensive Agents: Analogues with sulfonamide groups show ACE inhibition .
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Antimetabolites: Nitro-reduced derivatives interfere with nucleotide synthesis.
Material Science
Incorporation into polymers enhances flame retardancy (LOI > 28%) due to bromine’s radical-scavenging action.
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